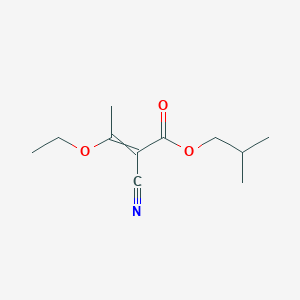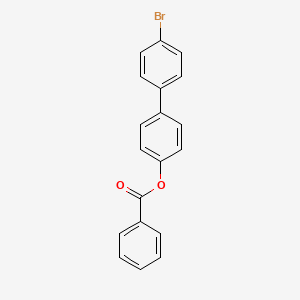![molecular formula C19H14N2O4S B14364505 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- CAS No. 92683-72-2](/img/structure/B14364505.png)
9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-: is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- typically involves the nitration of 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives and other oxidized forms.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing the nitro or sulfonyl groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structural features make it suitable for the development of novel organic semiconductors and conducting polymers .
Biology and Medicine: Research has shown that carbazole derivatives possess various biological activities, including antibacterial, antifungal, and anticancer properties. The nitro and sulfonyl groups in 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- may enhance its biological activity and make it a potential candidate for drug development .
Industry: In the industrial sector, the compound can be used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in enhancing the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound with a simpler structure.
9H-Carbazole, 9-methyl-: A methylated derivative with different properties.
9H-Carbazole-9-ethanol: A hydroxylated derivative used in various applications.
Uniqueness: 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- stands out due to the presence of both nitro and sulfonyl groups, which impart unique chemical and biological properties.
Propriétés
Numéro CAS |
92683-72-2 |
|---|---|
Formule moléculaire |
C19H14N2O4S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
9-(4-methylphenyl)sulfonyl-3-nitrocarbazole |
InChI |
InChI=1S/C19H14N2O4S/c1-13-6-9-15(10-7-13)26(24,25)20-18-5-3-2-4-16(18)17-12-14(21(22)23)8-11-19(17)20/h2-12H,1H3 |
Clé InChI |
JXYHYZVSJWWJTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
![1,1'-(Propane-2,2-diyl)bis(4-{2-[(prop-1-en-1-yl)oxy]propoxy}benzene)](/img/structure/B14364439.png)
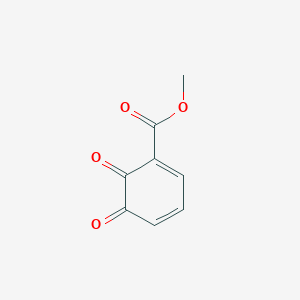
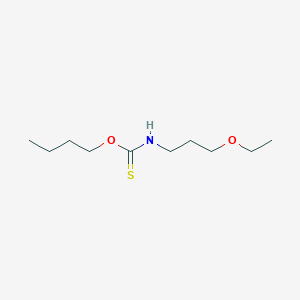
![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![1,4-Dimethyl-2-[(4-methyl-3-nitrophenyl)methyl]-5-nitrobenzene](/img/structure/B14364447.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)
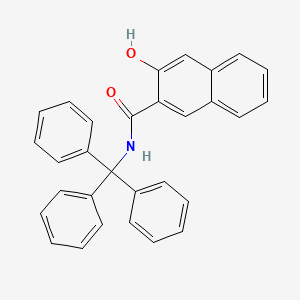
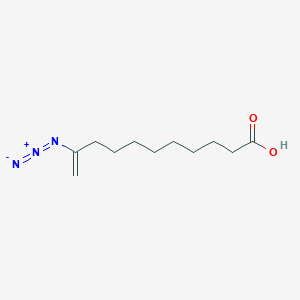

![3,3'-[1,3-Phenylenebis(carbonyloxy)]bis(1-methylpyridin-1-ium) diiodide](/img/structure/B14364471.png)
![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
